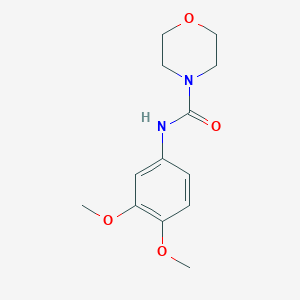
N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide" is a derivative of morpholine, which is a versatile heterocycle used in various chemical syntheses. Morpholine derivatives are of significant interest due to their biological activities and potential applications in medicinal chemistry. The papers provided discuss various morpholine derivatives, their synthesis, crystal structures, and biological activities, which can be related to the analysis of the compound .
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through different methods. An efficient one-pot procedure for synthesizing 3-substituted morpholin-2-one-5-carboxamide derivatives is described using the Ugi five-center three-component reaction (U-5C-3CR), which involves glycolaldehyde dimer, alpha-amino acids, and isocyanides . This method could potentially be adapted for the synthesis of "N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a morpholine derivative bound to DNA was solved, providing insights into the interaction of the morpholino group with biological molecules . Similarly, the structure of "N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide" could be studied to understand its potential interactions with biological targets.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, which are essential for their biological activity. The papers discuss the condensation reactions used to synthesize different morpholine-containing compounds . These reactions typically involve the reaction of an isocyanate with an amine, which could also be relevant for the synthesis of "N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as their crystal systems, space groups, and unit cell parameters, can be determined through X-ray diffraction studies . These properties are crucial for understanding the compound's stability, solubility, and reactivity. Additionally, the presence of functional groups like the dimethoxyphenyl group could influence the compound's properties, such as its electronic distribution and ability to form hydrogen bonds.
Biological Activity Analysis
Several morpholine derivatives exhibit biological activities, particularly as antitumor agents. The papers report the synthesis of morpholine derivatives with inhibitory activity against cancer cell lines . The presence of different substituents on the morpholine ring, such as the 3,4-dimethoxyphenyl group, could affect the compound's biological activity, which warrants further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide derivatives have been synthesized through various methods, including one-pot procedures and condensation reactions. For example, a study by Kim et al. (2001) developed a one-pot method for synthesizing morpholin-2-one derivatives using commercially available glycolaldehyde dimer.
Crystal Structure Analysis
Investigations into the crystal structures of these compounds have been conducted, providing insights into their molecular configurations. The crystal structure of similar compounds was determined using single crystal X-ray diffraction studies, as detailed in the research by Prabhuswamy et al. (2016).
Biological Activities
Antitumor Properties
Some derivatives of N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide have shown potential antitumor activities. Studies like the one by Lu et al. (2017) indicate that these compounds can inhibit the proliferation of cancer cell lines.
Potential as Corrosion Inhibitors
Research by Nnaji et al. (2017) explored the use of morpholine-based carboxamide derivatives as corrosion inhibitors for mild steel, indicating a potential application in industrial contexts.
Safety and Hazards
The safety information for “N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROOPCUVLMSUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

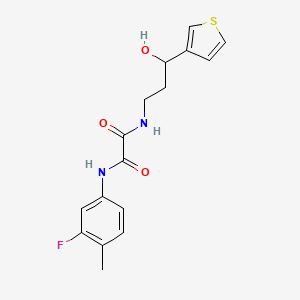
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2502436.png)

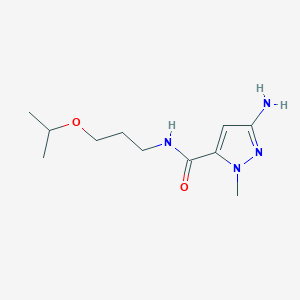
![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)
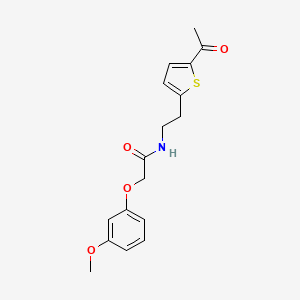
![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)

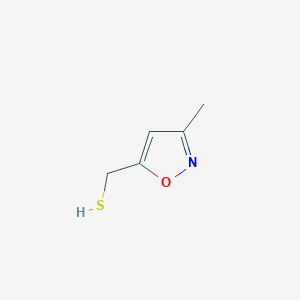

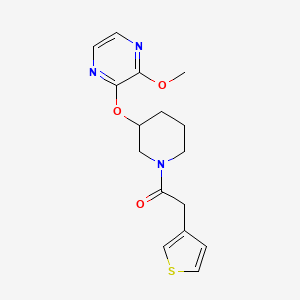
![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)